molecular formula C8H15NO3 B13514922 Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate

Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate

Cat. No.: B13514922
M. Wt: 173.21 g/mol
InChI Key: VBZPPGXGFDZLPX-UHFFFAOYSA-N
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Description

Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate typically involves the reaction of oxolane derivatives with appropriate reagents. One common method is the reaction of oxolane with methylamine under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(methylamino)oxolan-3-yl]acetate
  • Methyl 2-[5-(aminomethyl)oxolan-3-yl]acetate

Uniqueness

Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate is unique due to its specific structure, which allows for distinct interactions and reactivity compared to similar compounds. Its unique properties make it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-11-7(10)4-8(5-9)2-3-12-6-8/h2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZPPGXGFDZLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCOC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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